BETP is a novel small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R) []. It belongs to the class of pyrimidine derivatives and has shown potential as a therapeutic agent for type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion in rats [].
Physical and Chemical Properties Analysis
BETP displays poor in vivo pharmacokinetic properties in rats, characterized by minimal systemic concentrations after intravenous administration and undetectable levels after oral administration []. This poor pharmacokinetic profile is attributed to its facile degradation in biological matrices, likely due to its electrophilic nature [].
Compound Description: BETP is a small molecule that acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits glucose-dependent insulin secretion in rats following intravenous administration, but not oral administration. BETP is rapidly degraded in vitro and in vivo, primarily through a covalent interaction with protein amino acid residues. This degradation involves the nucleophilic displacement of the ethylsulfoxide functionality by glutathione (GSH), forming an inactive GSH conjugate. []
Relevance: While BETP shares the 6-(trifluoromethyl)pyrimidine core with 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, it differs significantly in the 2 and 4 positions. BETP features an ethylsulfinyl group at the 2 position and a 3-(benzyloxy)phenyl group at the 4 position. These structural differences highlight the importance of specific substituents for modulating the activity and metabolic stability of compounds targeting the GLP-1R. []
Compound Description: OPC-14117 is a novel cerebroprotective agent with central nervous system-stimulating activity. One hydroxylated metabolite of OPC-14117, 5a, was synthesized using a model cytochrome P-450 system. []
Relevance: While OPC-14117 doesn't directly share the pyrimidine core with the target compound 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, both compounds contain the shared structural motif of a 4-(3-methoxyphenyl)-1-piperazinyl moiety. This suggests potential overlapping chemical space and may indicate a potential for activity in related biological pathways. []
Compound Description: Rec 15/3079 is a selective and potent antagonist for the 5-hydroxytryptamine (5-HT)1A receptor (Ki = 0.2 nM). It demonstrates activity in regulating bladder function. It shows minimal side effects related to sedation, analgesia, anxiety, or antidepressant activity at doses significantly higher than those affecting bladder function. [, ]
Compound Description: XB513 is a unique chemical entity designed to possess both calcium agonistic and α-1 adrenergic receptor blocking properties. It demonstrates efficacy in reversing hemodynamic parameters in an acute heart failure dog model, suggesting its potential as a novel treatment for congestive heart failure. []
Compound Description: A series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives (compounds 8-55 and 57) were synthesized and evaluated for analgesic activity. Notably, the erythro isomers exhibited significantly greater potency compared to their threo counterparts. The most potent compounds in this series, including compounds 16, 43, and 44, demonstrated analgesic activity two to three times that of codeine. [, ]
Relevance: These compounds, like the target compound 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, feature a substituted piperazine ring. The exploration of various substituents on the piperazine ring, as seen in compounds 8-55 and 57, underscores the importance of this moiety in influencing analgesic activity. The significant difference in potency observed between erythro and threo isomers emphasizes the impact of stereochemistry on biological activity within this chemical series. [, ]
Compound Description: SGB1534 is a newly synthesized α-adrenoceptor blocking agent. It shows selective inhibition of α1-adrenoceptors without affecting α2-adrenoceptors. []
Relevance: SGB1534 shares a similar structure with 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine by containing a substituted piperazine moiety, specifically a 4-(2-methoxyphenyl)-1-piperazinyl group. This structural similarity highlights the significance of the substituted piperazine ring in interacting with adrenergic receptors. []
Compound Description: SGB-483 is an α-adrenoceptor antagonist that acts on both α1- and α2-adrenoceptors. It exhibits a dual mechanism of action, affecting both post-junctional smooth muscle cells and pre-junctional nerve terminals. Its pre-junctional activity involves enhancing the release of noradrenaline, a characteristic more selective compared to other α-antagonists like yohimbine or phentolamine. []
Relevance: SGB-483, much like 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, includes a 4-(2-methoxyphenyl)-1-piperazinyl group in its structure. This shared structural motif highlights the importance of this specific substitution pattern on the piperazine ring for interacting with and modulating adrenergic receptor activity. []
Compound Description: This compound serves as a key component in various herbicidal compositions. It demonstrates synergistic effects when combined with different classes of herbicides, including protoporphyrinogen oxidase inhibitors [, ], acetolactate synthase (ALS) inhibitors like halosulfuron-methyl, pyrazosulfuron-ethyl, and esprocarb [], 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors [], microtubule inhibitors [], and flufenacet []. This synergy results in enhanced efficacy for controlling undesirable vegetation. [, , , , , ]
Relevance: This compound and 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine both share a halogenated aromatic ring substituted with a methoxy group at the meta position relative to the point of attachment to the core structure. This structural similarity, despite differences in the core structures, suggests that this substitution pattern might be involved in interacting with specific biological targets. [, , , , , ]
Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. It represents a significant advancement in the development of mGlu2 PAMs due to its improved drug-like properties, including enhanced solubility, favorable metabolic stability, and reduced hERG inhibition. []
Relevance: This compound, although structurally distinct from 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, highlights the significance of piperazine derivatives in medicinal chemistry, particularly in the development of central nervous system (CNS) agents. While the target compound features a benzyl-substituted piperazine linked to a pyrimidine core, JNJ-46356479 incorporates a 2,4-difluorophenyl-substituted piperazine within a triazolopyridine scaffold. This comparison underscores the adaptability of piperazine moieties for targeting different receptor classes within the CNS. []
2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines
Compound Description: Several derivatives of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines were synthesized and evaluated for their antimalarial and antibacterial properties. These compounds demonstrated varying degrees of oral activity against Plasmodium berghei in mice and exhibited in vitro activity against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. []
Relevance: While these compounds differ from 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine in their core structure, they share a commonality in their exploration of benzyl and pyridylmethyl substituents. This suggests the potential relevance of these groups in influencing biological activity, even within different chemical scaffolds. []
Compound Description: This compound's crystal structure was determined and reported. []
Relevance: This compound shares a high degree of structural similarity with 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. Both compounds feature a 6-(trifluoromethyl)pyrimidine core substituted with a 2-fluoro-3-methoxyphenyl group at the 4-position and a 2-fluoro-6-(trifluoromethyl)benzyl moiety at the 2-position. The key difference lies in the presence of a piperazine ring in the target compound, which is absent in this related structure. []
Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It is currently being investigated for the treatment of endometriosis. Elagolix effectively suppresses luteinizing hormone levels in castrated macaques after oral administration. []
Relevance: Elagolix shares a remarkable structural resemblance to 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. Both possess a central pyrimidine ring with a trifluoromethyl group at the 6-position, a 2-fluoro-3-methoxyphenyl group at the 5-position, and a 2-fluoro-6-(trifluoromethyl)benzyl group at the 1-position. The primary difference lies in the substitution at the nitrogen atom linked to the pyrimidine core: elagolix features a complex phenylethylamino butyrate moiety, while the target compound has a simpler benzylpiperazine group. This structural similarity highlights the crucial role of the core pyrimidine scaffold and its specific substitutions in mediating interactions with biological targets, in this case, the hGnRH-R. []
Compound Description: This compound, structurally related to 1,4-dihydropyridines (1,4-DHPs), was synthesized and characterized using various spectroscopic techniques and X-ray crystallography. The study focused on understanding its 3D structure and potential for anti-inflammatory activity. []
Relevance: Although this compound and 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine belong to different chemical classes, they both incorporate a 2-fluoro-4-(trifluoromethyl)phenyl substituent. This shared structural element, despite being part of distinct core structures (hexahydroquinoline vs. pyrimidine), suggests that this moiety might contribute to interactions with biological targets, potentially including those involved in inflammation. []
2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h) and 2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)
Compound Description: Compounds 13h and 13i are 2,4,6-trisubstituted pyrimidine derivatives designed and synthesized for their potential antitumor activity. Both compounds demonstrated potent antitumor effects against PC-3 cells (human prostate cancer cells) with IC50 values of 3.82 and 2.29 μmol/L, respectively. They exhibited less toxicity towards normal gastric mucosal epithelial cells (GES-1) compared to the positive control, 5-fluorouracil. []
Compound Description: Compound 13w is a 2,4-disubstituted pyrimidine derivative containing a trifluoromethyl group. It was synthesized and evaluated for antitumor activity and showed potent antitumor activity against PC-3 cells with an IC50 value of 1.76 μmol/L, exhibiting greater potency than the positive control drug 5-fluorouracil. []
Compound Description: A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds (compounds III-1 to III-22) were synthesized and tested for fungicidal activity against Botrytis cinerea. Many of these compounds displayed strong fungicidal effects. Specifically, compounds III-3 and III-13 exhibited superior efficacy compared to the commercial fungicide pyrimethanil in in vitro assays. Notably, compound III-3 also showed greater potency than cyprodinil in another in vitro assay. Greenhouse experiments further validated the efficacy of compounds III-3, III-8, and III-11, demonstrating significantly higher activity than pyrimethanil. Mechanistic studies using SEM and TEM revealed that the fungicidal action of these compounds, particularly those with a fluorine atom at the ortho-position of the benzene ring, differs from cyprodinil, suggesting a novel mode of action. []
Relevance: These compounds, while structurally distinct from 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, showcase the importance of the 6-trifluoromethyl pyrimidine scaffold in medicinal chemistry, particularly in the development of antifungal agents. While the target compound incorporates a 4-(3-methoxyphenyl) group and a 2-(4-benzyl-1-piperazinyl) substituent, the 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine series explores variations in the 2-amino and 4-phenyl positions, highlighting the potential for diverse functionalities to be accommodated on this core structure while retaining biological activity. []
Compound Description: This series of compounds, encompassing 6-alkyl-2-thiouracil-5-carbonitriles, 6-alkyl-2-arylmethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, 6-alkyl-2-(2-methoxyethylsulfanyl)-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, 6-alkyl-2-benzyloxymethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, 6-alkyl-2-(5-nitrofuran-2-ylmethylsulfanyl)-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, 6-alkyl-4-arylthio-2-(benzylsulfanyl)pyrimidine-5-carbonitriles, and 2-benzylsulfanyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]-6-pentylpyrimidine-5-carbonitrile, was synthesized and screened for antimicrobial activity. []
Relevance: These compounds are structurally related to 2-(4-benzyl-1-piperazinyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine through their shared pyrimidine core. The extensive exploration of various substituents at the 2-, 4-, and 6-positions of the pyrimidine ring in this series, as compared to the specific substituents in the target compound, offers valuable insights into structure-activity relationships and the impact of different functional groups on antimicrobial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.